Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate
Description
Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C14H17F3N2O3 |
|---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-formyl-6-(trifluoromethyl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-5-4-10-6-9(8-20)7-11(19-10)14(15,16)17/h6-8H,4-5H2,1-3H3,(H,18,21) |
InChI Key |
KVQSMRRMCQTHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction. Industrial production methods may involve optimized conditions to improve yield and purity, such as the use of specific catalysts and reaction conditions .
Chemical Reactions Analysis
Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can undergo substitution reactions with various nucleophiles or electrophiles
Scientific Research Applications
Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate can be compared with similar compounds such as:
- Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate
- Tert-butyl 4-(6-formyl-2-pyridinyl)phenylcarbamate These compounds share structural similarities but differ in their substituents, which can affect their reactivity and applications. The presence of different functional groups, such as chloro or phenyl groups, can lead to variations in their chemical behavior and potential uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
